molecular formula C16H21N3O3S B2726701 N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-95-3

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2726701
CAS RN: 1396632-95-3
M. Wt: 335.42
InChI Key: LMTNNLLXNOTKEN-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as MORPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MORPH belongs to the class of thiazepane compounds, which are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Antibacterial Properties

The compound has been synthesized and evaluated for its antibacterial activity against both gram-negative and gram-positive bacterial strains. Notably, it exhibited significant efficacy against several relevant pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, and Pseudomonas aeruginosa. Specifically:

DNA Gyrase Enzyme Inhibition

In silico studies revealed that the designed molecules could potentially act as DNA gyrase enzyme inhibitors. Molecular docking simulations using Molegro Virtual Docker (MVD) identified ligands responsible for the antibacterial activity. Noteworthy moldock scores were obtained for the following compounds:

Anti-Inflammatory Properties (Additional Compound)

Another related compound, 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide , has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory properties, making it relevant in the field of inflammation research.

Crystal Structure (Additional Compound)

The crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinoxalin-2-yl) has been investigated. The compound forms red rod-shaped crystals and may have interesting properties .

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-15-5-10-23-11-14(18-15)16(21)17-12-1-3-13(4-2-12)19-6-8-22-9-7-19/h1-4,14H,5-11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTNNLLXNOTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

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